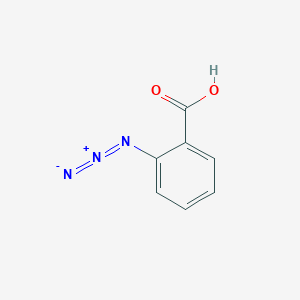

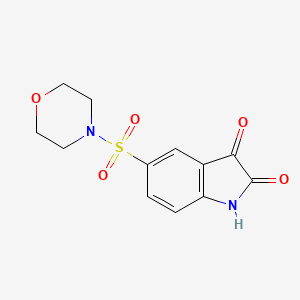

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

Vue d'ensemble

Description

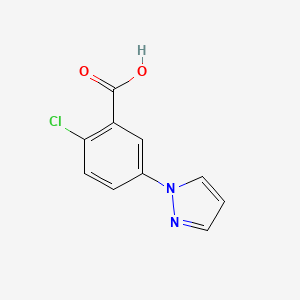

The compound “5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione” appears to contain an indole core, which is a common structure in many natural products and pharmaceuticals. It also contains a morpholine ring, which is often found in drugs due to its ability to increase solubility and bioavailability . The sulfonyl group attached to the morpholine ring could potentially make this compound a good leaving group or electrophile in chemical reactions.

Molecular Structure Analysis

The indole core of the molecule is aromatic and planar, which could allow for pi-stacking interactions. The morpholine ring is likely to adopt a chair conformation, and the oxygen in the ring could participate in hydrogen bonding. The sulfonyl group is polar and could also participate in hydrogen bonding .Chemical Reactions Analysis

The indole core is electron-rich and could act as a nucleophile in reactions. The morpholine ring could potentially act as a base or nucleophile, and the sulfonyl group could act as an electrophile .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature. The presence of the polar sulfonyl group and the morpholine ring could make this compound soluble in polar solvents .Applications De Recherche Scientifique

Synthesis of Hybrid Molecules

The compound serves as a precursor in the synthesis of hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties. These hybrid structures are designed to improve solubility in organic solvents, which is beneficial for the characterization of their chemical and biological properties .

Biological Activity Exploration

Researchers are interested in 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione due to its potential biological activities. The compound’s derivatives, particularly those containing 1,2,3-thiadiazole , are explored for a wide range of biological activities, including antibacterial and antiresorptive effects .

Chemical Property Characterization

The introduction of morpholine rings in the compound’s structure is expected to significantly enhance its solubility, which facilitates the study and characterization of its chemical properties. This is crucial for understanding the compound’s reactivity and stability under various conditions .

Bone Tissue Destruction Suppression

N’-sulfonylamidines, a class of organic compounds to which this compound belongs, may suppress cell differentiation involved in bone tissue destruction. This application is particularly relevant in the field of osteoporosis research, where preventing bone loss is a primary goal .

Dopamine Transport Inhibition

There is interest in the compound’s ability to inhibit dopamine transport. This property could be leveraged in the development of treatments for disorders related to dopamine dysregulation, such as Parkinson’s disease and certain types of addiction .

Antiresorptive Activity

The compound’s derivatives may exhibit antiresorptive activity, which could be useful in the treatment of diseases that involve the breakdown of bone, such as osteoporosis and certain cancers .

Retrosynthetic Analysis

The compound is used in retrosynthetic analysis to design synthetic pathways for new molecules. This involves the strategic planning of chemical syntheses by breaking down complex molecules into simpler precursors .

Solubility Enhancement for Drug Formulation

The morpholine moiety in the compound’s structure can be utilized to enhance the solubility of drug candidates. Improved solubility is a key factor in the development of effective and bioavailable pharmaceuticals .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cell differentiation and inhibiting dopamine transport .

Mode of Action

It is synthesized via a unique process involving the formation of a triazene intermediate and the elimination of ammonia . This process could potentially influence its interaction with its targets.

Pharmacokinetics

The introduction of two morpholine rings in the compound was expected to significantly increase its solubility in organic solvents, which could potentially enhance its bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit antiresorptive and antibacterial activity .

Action Environment

The synthesis process of the compound could potentially be influenced by various environmental conditions .

Propriétés

IUPAC Name |

5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGSTTAKYFDPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429023 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220510-03-2 | |

| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)